4-Phenoxycinnamic acid

Lipoxygenase inhibition Anti-inflammatory Multitarget drug design

Select 4-Phenoxycinnamic acid for your next project to leverage its unique pharmacophore. This para-phenoxy-substituted scaffold delivers an order-of-magnitude improvement in lipoxygenase (LOX) inhibition compared to unsubstituted cinnamic acid (IC₅₀ 0.34–6 µM vs. 66 µM). It is also the essential core for developing selective herbicides with proven crop safety. Ensure isomer purity with its distinct logP (3.58). Available at ≥98% purity from multiple global suppliers, this versatile building block is a strategic procurement choice for medicinal chemistry, agrochemical R&D, and specialty synthesis. Request a quote or buy online today to secure your research supply.

Molecular Formula C15H12O3
Molecular Weight 240.25 g/mol
Cat. No. B8539595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenoxycinnamic acid
Molecular FormulaC15H12O3
Molecular Weight240.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)C=CC(=O)O
InChIInChI=1S/C15H12O3/c16-15(17)11-8-12-6-9-14(10-7-12)18-13-4-2-1-3-5-13/h1-11H,(H,16,17)
InChIKeyXWGDODCEQXQAFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenoxycinnamic Acid (CAS 2215-83-0): Core Identity and Procurement-Grade Specification


4-Phenoxycinnamic acid (IUPAC: (E)-3-(4-phenoxyphenyl)prop-2-enoic acid, CAS 2215-83-0) is a para-phenoxy-substituted cinnamic acid derivative with molecular formula C₁₅H₁₂O₃ and molecular weight 240.25 g/mol [1]. It belongs to the phenylpropanoid class and is commercially available as a synthetic building block and research intermediate, typically supplied at ≥95% purity . The compound features a trans-configured α,β-unsaturated carboxylic acid moiety conjugated to a diphenyl ether pharmacophore, a structural arrangement that distinguishes it from naturally occurring hydroxycinnamic acids. Its measured logP of 3.58 predicts moderate lipophilicity suitable for membrane penetration in biological assays [1].

Why Cinnamic Acid or Simple Hydroxy/Methoxy Analogs Cannot Replace 4-Phenoxycinnamic Acid in LOX-Targeted or Herbicidal Programs


The para-phenoxy substituent is not a passive structural decoration; it fundamentally alters the electronic environment and steric profile of the cinnamic acid scaffold. In lipoxygenase (LOX) inhibition assays, conjugates built on the phenoxyphenyl cinnamic acid core achieve IC₅₀ values an order of magnitude lower than those derived from unsubstituted cinnamic acid when the same partner molecule is used [1]. Similarly, in herbicidal applications, substituted phenoxycinnamic acid derivatives exhibit substantially superior activity compared to structurally analogous prior-art diphenyl ethers, with demonstrated crop selectivity in soy, corn, and cereals [2]. These performance gaps mean that substituting 4-phenoxycinnamic acid with cinnamic acid, p-coumaric acid, or 4-methoxycinnamic acid in a synthetic scheme or biological screen can result in a >10-fold loss of target potency or complete loss of herbicidal efficacy. The quantitative evidence below details these differentials.

Head-to-Head and Class-Level Quantitative Differentiation Evidence for 4-Phenoxycinnamic Acid Versus Closest Analogs


LOX Inhibition: 11-Fold Greater Potency of Phenoxyphenyl Cinnamic Acid Conjugates Over Unsubstituted Cinnamic Acid Conjugates

In a direct comparison within the same study, the propranolol conjugate of phenoxyphenyl cinnamic acid (compound 2b) inhibited soybean lipoxygenase (LOX) with an IC₅₀ of 6 μM, whereas the analogous conjugate of unsubstituted cinnamic acid (compound 1a) yielded an IC₅₀ of 66 μM under identical assay conditions [1]. This represents an 11-fold potency enhancement attributable specifically to the presence of the phenoxy substituent on the cinnamic acid phenyl ring. The unsubstituted cinnamic acid conjugate (1a) was the weakest LOX inhibitor among all compounds tested in the series, while the phenoxyphenyl derivative (2b) was the most potent [1].

Lipoxygenase inhibition Anti-inflammatory Multitarget drug design

Dual LOX/Analgesic Activity: Phenoxyphenyl Cinnamic Acid Hybrid Achieves Sub-Micromolar Potency With 98% Analgesic Efficacy

In a separate study on 11 cinnamic acid-based molecular hybrids, the hybrid derived from phenoxyphenyl cinnamic acid and m-acetamidophenol (compound 2e) demonstrated the highest combined LOX inhibitory and analgesic activities in the series, with an LOX IC₅₀ of 0.34 μM and analgesic activity of 98.1% [1]. By contrast, a hybrid built on bromobenzyloxycinnamic acid (compound 3b) exhibited a substantially weaker LOX IC₅₀ of 50 μM despite showing good anti-proteolytic activity [1]. This within-series comparison establishes that the phenoxyphenyl cinnamic acid scaffold, when paired with appropriate pharmacophoric partners, yields sub-micromolar LOX inhibition—a potency level not achieved by other aryloxy-substituted cinnamic acid variants in the same study [1].

Analgesic Lipoxygenase inhibition Molecular hybridization

Herbicidal Activity: Phenoxycinnamic Acid Derivatives Outperform Prior-Art Diphenyl Ether Herbicides With Demonstrated Crop Selectivity

US Patent 4,435,208A discloses that substituted phenoxycinnamic acid derivatives of the general formula (I) exhibit 'excellent herbicidal activity' and 'good selectivity in various crops such as soy beans, corn and cereals' [1]. The patent explicitly states that these phenoxycinnamic acid derivatives 'exhibit a substantially better herbicidal action than compounds which are known from the prior art and which have an analogous structure and the same type of action' [1], where the prior-art compounds are identified as substituted diphenyl ethers. This comparative assertion is based on herbicidal efficacy testing across multiple weed species and crop tolerance evaluations [1].

Herbicide Agrochemical Diphenyl ether

Regioisomeric Differentiation: Para-Substituted 4-Phenoxycinnamic Acid Exhibits Distinct Physicochemical Properties Versus the Meta Isomer

The para-substituted 4-phenoxycinnamic acid (CAS 2215-83-0) and its meta-substituted regioisomer 3-phenoxycinnamic acid (CAS 77124-20-0) share identical molecular formulae and molecular weights but display measurably different physicochemical properties. The para isomer has a reported logP of 3.577 [1], while the meta isomer has a logP of 3.636 and a calculated pKa of 3.78 [2]. These differences, though numerically modest, can translate into divergent chromatographic retention times, membrane permeability coefficients, and potentially distinct target binding interactions—factors that can confound biological assay reproducibility if the wrong isomer is procured or if isomer purity is not verified.

Regioisomer Physicochemical property Quality control

Synthetic Utility: 4-Phenoxycinnamic Acid as a Nitrobenzene-to-Benzyl Alcohol Conversion Reagent

Beyond its biological applications, 4-phenoxycinnamic acid has been demonstrated as an effective reagent for the conversion of nitrobenzene to benzyl alcohols, a transformation relevant to pharmaceutical intermediate production . This synthetic utility is not shared by simpler cinnamic acid analogs such as cinnamic acid itself or 4-hydroxycinnamic acid, which lack the appropriate electronic and steric features to mediate this specific reductive transformation. The phenoxy group's electron-donating character and the extended conjugation of the diphenyl ether system are believed to contribute to this reactivity profile.

Organic synthesis Nitrobenzene reduction Pharmaceutical intermediate

Procurement-Relevant Application Scenarios for 4-Phenoxycinnamic Acid Based on Quantified Evidence


Anti-Inflammatory Drug Discovery: Synthesis of Multitarget LOX Inhibitor Hybrids

Research groups designing molecular hybrids that combine lipoxygenase inhibition with analgesic or anti-proteolytic activities should prioritize 4-phenoxycinnamic acid as the cinnamic acid scaffold. The evidence demonstrates that phenoxyphenyl cinnamic acid conjugates achieve sub-micromolar LOX IC₅₀ values (0.34–6 μM) and up to 98.1% analgesic efficacy [1] [2], representing an order-of-magnitude improvement over unsubstituted cinnamic acid conjugates (LOX IC₅₀ = 66 μM) [1]. This scaffold is particularly suited for programs targeting inflammatory conditions such as asthma, psoriasis, and rheumatoid arthritis where LOX pathway inhibition is therapeutically relevant.

Agrochemical R&D: Development of Selective Post-Emergence Herbicides

Agrochemical discovery teams seeking novel selective herbicides should employ 4-phenoxycinnamic acid as the core synthetic intermediate for generating phenoxycinnamic acid derivative libraries. US Patent 4,435,208A establishes that this compound class provides herbicidal efficacy substantially superior to prior-art diphenyl ethers, with demonstrated crop safety in soybean, corn, and cereal crops [3]. The parent acid serves as the key building block for structure-activity relationship optimization programs aimed at improving potency against grass and broadleaf weeds while maintaining crop selectivity.

Organic Methodology Development: Nitroarene Functionalization and Pharmaceutical Intermediate Synthesis

Synthetic organic chemists developing nitroarene reduction methodologies can utilize 4-phenoxycinnamic acid as a specialized reagent for converting nitrobenzene substrates to benzyl alcohol products . This reactivity profile, not observed with cinnamic acid, 4-hydroxycinnamic acid, or 4-methoxycinnamic acid, makes it a unique tool for constructing pharmaceutical intermediates that require selective nitro group transformations in the presence of other reducible functionalities.

Physicochemical Reference Standard and Isomer Purity Control

Analytical laboratories and QC departments requiring a well-characterized para-substituted phenoxycinnamic acid reference standard should specify CAS 2215-83-0 with confirmed regioisomeric identity. The para isomer's distinct logP (3.577) [4] differentiates it from the meta isomer (logP 3.636, pKa 3.78) [5], enabling chromatographic verification of isomer purity. This is critical for biological assay laboratories where inadvertent isomer contamination could confound SAR interpretation.

Quote Request

Request a Quote for 4-Phenoxycinnamic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.